ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Description
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a pyrazolo-pyridine derivative featuring a partially saturated bicyclic core. The compound’s structure includes a methyl group at the 1-position and an ethyl ester at the 3-position of the pyrazolo[4,3-c]pyridine scaffold (Figure 1). Its molecular formula is C${10}$H${15}$N$3$O$2$, with a molecular weight of 225.25 g/mol . Synthetically, this compound can be prepared via cyclocondensation reactions followed by functional group modifications, such as esterification or hydrolysis, as seen in analogous protocols for related pyrazolo-pyridines .
Properties
IUPAC Name |
ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-10(14)9-7-6-11-5-4-8(7)13(2)12-9/h11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMBFQKQGKWMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclocondensation
A widely adopted method involves a one-pot synthesis starting from 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates. This approach, optimized by recent studies, avoids intermediate isolation, improving efficiency:
Procedure :
- Mixed-Claisen Condensation : Reacting ethyl acetoacetate with appropriate amines under basic conditions forms the pyrazole precursor.
- N-Methylation : Treatment with methyl iodide in the presence of a base (e.g., K$$2$$CO$$3$$) introduces the methyl group at position 1.
- Cyclization : TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene)-catalyzed aminolysis induces ring closure, yielding the tetrahydro-pyrazolo[4,3-c]pyridine core.
Key Advantages :
Hydrazine-Mediated Pyrazole Ring Construction
A patent-pending method utilizes hydrazine hydrate to assemble the pyrazole ring, followed by aromatic nucleophilic substitution (SNAr) with fluorobenzonitrile:
Steps :
- Hydrazine Cyclization : Reacting hydrazine with β-keto esters forms the pyrazole ring.
- SNAr Reaction : Substitution with fluorobenzonitrile introduces the cyanophenyl group at position 1.
- Reductive Amination : Palladium-catalyzed hydrogenation and subsequent reductive amination yield the saturated pyridine ring.
Conditions :
Outcome :
Post-Functionalization Strategies
Derivatization of the core structure is achieved through:
- Hydrolysis : Conversion of the ethyl ester to carboxylic acid using LiOH/H$$_2$$O.
- Nucleophilic Substitution : Replacement of the ester group with amines or thiols.
- Alkylation/Acylation : Introduction of side chains at the methyl group or pyridine nitrogen.
Example :
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate reacts with 2-(chloromethyl)oxirane in the presence of Cs$$2$$CO$$3$$ to form epoxide derivatives, which undergo ring-opening cyclization with amines.
Reaction Optimization and Challenges
Regioselectivity Control
The formation of regioisomers (e.g., pyrazolo[4,3-c] vs. [3,4-c]) poses a significant challenge. Strategies to enhance selectivity include:
Scalability and Industrial Feasibility
Large-Scale Synthesis Considerations :
- Catalyst Recycling : Pd/C can be reused up to 5 cycles without significant activity loss.
- Solvent Choice : Transitioning from DMF to ethanol reduces environmental impact and cost.
Process Metrics :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 58–65% | |
| Purity (HPLC) | >98% | |
| Reaction Time | 18–24 hours |
Analytical Characterization
Critical techniques for validating structure and purity:
- NMR Spectroscopy : $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$): δ 1.35 (t, 3H, -CH$$2$$CH$$3$$), 2.45 (s, 3H, -NCH$$3$$), 3.70–4.10 (m, 4H, pyridine-H).
- Mass Spectrometry : ESI-MS m/z 210.12 [M+H]$$^+$$.
- X-ray Crystallography : Confirms the fused bicyclic system and substituent positions.
Applications in Drug Discovery
The compound serves as a precursor for kinase inhibitors and GPCR modulators. Notable derivatives include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ester group.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate has been investigated for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit promising activity against various diseases.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of pyrazolo[4,3-c]pyridine derivatives. The research demonstrated that certain derivatives showed cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
Neuropharmacology
The compound has also been studied for its neuroprotective effects. Research suggests that it may influence neurotransmitter systems and could be beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest its potential use in therapies for conditions like Alzheimer’s disease.
Material Science
The unique structural properties of this compound allow it to be utilized in the development of novel materials. Its ability to form coordination complexes with metals has implications for catalysis and materials engineering.
Case Study: Coordination Chemistry
Research has demonstrated the ability of this compound to form stable complexes with transition metals. These complexes have been tested for their catalytic activity in organic reactions.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Position 3 Modifications
Position 1 and Core Modifications
- Apixaban Analogs : Substituents like 4-methoxyphenyl at N1 and 4-(2-oxopiperidin-1-yl)phenyl at C6 (e.g., apixaban impurity RS2, C${27}$H${28}$N$4$O$5$ , MW 488.5 g/mol) exhibit anticoagulant activity by targeting Factor Xa .
- Hydrochloride Salts : The hydrochloride form (e.g., ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride) improves crystallinity and stability, with a molecular weight of 231.68 g/mol .
Physicochemical Properties
Biological Activity
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a compound belonging to the pyrazolo[4,3-c]pyridine family, which has garnered attention for its diverse biological activities. This article synthesizes recent findings on the biological activity of this compound, focusing on its pharmacological applications and potential therapeutic benefits.
Chemical Structure and Synthesis
The compound features a unique pyrazolo[4,3-c]pyridine core that is characterized by a fused bicyclic structure. Its synthesis has been achieved through various methods, including nucleophilic substitution reactions and cyclization processes. For instance, one study detailed an efficient synthetic route involving readily available starting materials and showcased the compound's formation through a series of well-defined chemical transformations .
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo derivatives. This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.
- In vitro Studies : One study reported that related pyrazolo compounds exhibited significant COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM . Although specific data for this compound was not provided, its structural similarity suggests potential efficacy in this regard.
2. Analgesic Properties
The analgesic properties of pyrazolo compounds have also been explored. Compounds within this class have shown promise in alleviating pain through their action on COX pathways and other inflammatory mediators.
- Case Studies : In vivo studies demonstrated that certain pyrazolo derivatives significantly reduced pain in animal models . The analgesic effects were often compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.
3. Antifungal Activity
Antifungal properties have been assessed against clinically relevant pathogens such as Candida albicans and Cryptococcus neoformans.
- Research Findings : Pyrazolo derivatives were tested in vitro for antifungal activity. Some compounds demonstrated effective inhibition of fungal growth, indicating a potential therapeutic application in treating fungal infections .
Safety Profile and Toxicity
Safety assessments are crucial for evaluating the therapeutic potential of any new compound. This compound has been subjected to toxicity evaluations:
- Toxicity Studies : Preliminary studies indicated no acute toxicity at doses up to 2000 mg/kg in animal models . This suggests a favorable safety profile that warrants further investigation into its therapeutic applications.
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate?
- Methodological Answer : The compound is synthesized via cyclization reactions using hydrazine derivatives and carbonyl precursors. A typical protocol involves reacting ethyl acetoacetate with hydrazine hydrate under acidic conditions to form the pyrazole ring, followed by cyclization with a tetrahydropyridine precursor. Yields range from 60% to 80% depending on reaction optimization (e.g., solvent choice, temperature) .
- Key Steps :
- Formation of the pyrazole ring via hydrazine-carbonyl condensation.
- Cyclization to form the fused pyrazolo[4,3-c]pyridine core.
- Purification via column chromatography or recrystallization.
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the ester group (δ ~4.2 ppm for -OCH-) and methyl substituents (δ ~2.5 ppm) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-N bond lengths of 1.34–1.38 Å in the pyrazole ring) and confirms the bicyclic structure .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., CHNO) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency. Heterogeneous catalysts like sulfonated carbon (AC-SOH) enhance regioselectivity and reduce side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol facilitates recrystallization.
- Temperature Control : Stepwise heating (e.g., 80°C for cyclization, 25°C for quenching) minimizes decomposition .
Q. How can contradictions in reported biological activities be resolved?
- Case Study : While some studies highlight neuropharmacological potential (e.g., GABA receptor modulation), others emphasize kinase inhibition. To resolve this:
- Target-Specific Assays : Use isoform-selective enzyme assays (e.g., kinase profiling panels) to identify primary targets .
- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing the ethyl ester with a tert-butyl group) and compare activity across biological models .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Models binding to targets like Factor Xa (e.g., using AutoDock Vina with PDB ID 2W26) to predict anticoagulant activity .
- Pharmacophore Mapping : Identifies critical interaction points (e.g., hydrogen bonding with Ser195 in thrombin) .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~1.8) and blood-brain barrier penetration .
Q. How do structural modifications influence pharmacological activity?
- SAR Table :
Data Contradiction Analysis
- Synthesis Yield Discrepancies : Early reports cite 60–80% yields , while recent protocols achieve >90% using AC-SOH catalysts. This discrepancy arises from improved purification (e.g., preparative TLC) and reduced side reactions .
- Biological Activity Variability : Neuropharmacological effects in vitro may not translate in vivo due to metabolic instability. Solutions include prodrug strategies (e.g., ester-to-acid conversion) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
